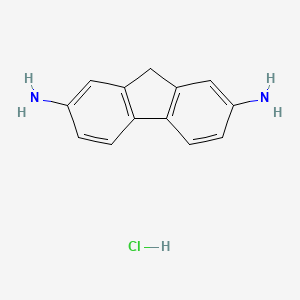

9H-fluorene-2,7-diamine hydrochloride

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

5178-56-3 |

|---|---|

分子式 |

C13H13ClN2 |

分子量 |

232.71 g/mol |

IUPAC 名称 |

9H-fluorene-2,7-diamine;hydrochloride |

InChI |

InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |

InChI 键 |

COOWDVCIUYIBFE-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |

相关CAS编号 |

13548-69-1 |

产品来源 |

United States |

Synthetic Methodologies for 9h Fluorene 2,7 Diamine and Its Derivatives

Established Synthetic Pathways for 9H-Fluorene-2,7-Diamine

The foundational synthesis of 9H-fluorene-2,7-diamine typically begins with the fluorene (B118485) molecule, proceeding through a two-step process of dinitration followed by reduction. This sequence is a classic and reliable method for introducing amino functionalities onto the fluorene backbone.

Conventional Nitration and Reduction Strategies

The most common route commences with the electrophilic nitration of 9H-fluorene. This reaction introduces nitro groups at the C2 and C7 positions, which are the most electronically activated sites on the fluorene ring system. A mixture of fuming nitric acid in glacial acetic acid is a frequently used nitrating agent. chemmethod.com The reaction temperature is carefully controlled, starting at low temperatures (0–5 °C) during the addition of nitric acid and then allowed to rise. chemmethod.com This process yields 2,7-dinitrofluorene (B108060) as a yellow precipitate. chemmethod.com

Following the successful dinitration, the subsequent step is the reduction of the two nitro groups to primary amines. A well-established method for this transformation is the use of a metal-acid system, such as tin(II) chloride (stannous chloride) in the presence of hydrochloric acid. nih.govsemanticscholar.org The reduction of 2,7-dinitrofluorene with hydrated stannous chloride in an acidic medium efficiently produces 9H-fluorene-2,7-diamine. nih.govsemanticscholar.org The final product is often isolated as the hydrochloride salt, which enhances its stability. Another approach involves the reduction of 2,7-dinitrofluorenone using Raney nickel and hydrazine (B178648), which yields the corresponding dianiline precursor. researchgate.net

Table 1: Conventional Synthesis of 9H-Fluorene-2,7-Diamine

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 9H-Fluorene | Fuming nitric acid, glacial acetic acid; 0-65 °C | 2,7-Dinitrofluorene | 79% | chemmethod.com |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions for converting dinitrofluorene to the corresponding diamine. This method avoids the use of stoichiometric amounts of metal reductants, which can complicate product purification.

A common system for this hydrogenation is palladium on a carbon support (Pd/C). chemmethod.comchemicalbook.com The reaction can be carried out using hydrogen gas (H₂) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), at room temperature. chemicalbook.com This procedure can lead to a quantitative conversion to 9H-fluorene-2,7-diamine. chemicalbook.com

Alternatively, hydrazine hydrate (B1144303) can be employed as a hydrogen source in a process known as catalytic transfer hydrogenation. chemmethod.com In this setup, 2,7-dinitrofluorene is refluxed in ethanol (B145695) with a catalytic amount of Pd/C, and a solution of hydrazine hydrate is added dropwise. chemmethod.com This method has been reported to produce 9H-fluorene-2,7-diamine in excellent yields, around 94%. chemmethod.com More advanced catalytic systems using ruthenium or iridium complexes have also been developed for the hydrogenation of nitroarenes, highlighting the ongoing innovation in this field. rsc.orgrsc.org

Table 2: Catalytic Hydrogenation for 9H-Fluorene-2,7-Diamine Synthesis

| Hydrogen Source | Catalyst | Solvent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Gas (H₂) | 5% Pd/C | THF/MeOH | 9H-Fluorene-2,7-diamine | Quantitative | chemicalbook.com |

Advanced Synthetic Routes to Functionalized 9H-Fluorene-2,7-Diamine Derivatives

The functionalization of the 9H-fluorene-2,7-diamine core is essential for tuning its chemical and physical properties for specific applications. Advanced synthetic methods, including modern coupling reactions, allow for the precise introduction of a wide array of substituents.

Amination and Acylamidation Reactions

The primary amino groups of 9H-fluorene-2,7-diamine are nucleophilic and can readily undergo acylation to form amides. This is a common strategy for creating more complex, symmetrical derivatives. For instance, the diamine can be coupled with N-protected amino acids, such as N-Boc-L-proline, using peptide coupling agents like HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (B128534) (TEA). nih.govsemanticscholar.org This reaction proceeds smoothly at room temperature in a solvent like dimethylformamide (DMF) to yield the corresponding bis-amide derivative. nih.govsemanticscholar.org Subsequent deprotection of the N-Boc group can free up a new site for further functionalization, enabling the synthesis of complex, symmetrical molecules with potential applications as potent Hepatitis C Virus (HCV) inhibitors. nih.govsemanticscholar.org

Palladium-Catalyzed Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification of the fluorene scaffold. To utilize these reactions, a halogenated fluorene precursor, such as 2,7-dibromo- or 2,7-dichlorofluorene, is typically required.

The Suzuki-Miyaura coupling reaction is widely used to introduce aryl substituents at the 2 and 7 positions. researchgate.net This involves reacting a dihalofluorene with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This method allows for the synthesis of 2,7-diaryl substituted fluorenes, which are valuable in the development of organic laser semiconductors and other functional materials. researchgate.net Similarly, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, can be used to directly arylate the amino groups of 9H-fluorene-2,7-diamine or to introduce amino functionalities onto a dihalofluorene core. nih.govrsc.org

Introduction of Spiro-Fused Systems and Other Substituents (e.g., Alkyl, Aryl, Heteroaryl Moieties)

Creating a spiro-fused architecture at the C9 position of the fluorene core is a key strategy for producing materials with high thermal stability, high glass transition temperatures, and amorphous morphologies that prevent crystallization in thin films. ossila.com The quintessential spiro compound, 9,9'-spirobifluorene, is synthesized from halogenated precursors. For example, 2,7-dibromo-9,9′-spirobifluorene is a versatile intermediate prepared from 2,7-dibromo-9-fluorenone. ossila.com This intermediate allows for the subsequent introduction of amino groups or other functionalities at the 2 and 7 positions to create complex molecules like Spiro-NPB, a widely used hole-transport material. ossila.com The spiro center, being an sp³-hybridized carbon, disrupts conjugation across the two fluorene units, which can be advantageous for achieving high triplet energies in host materials for phosphorescent OLEDs. ossila.com

Beyond spiro-fusion, a variety of other substituents can be introduced. The synthesis of 2,7-dichloro-9H-fluorene derivatives serves as a platform for introducing heteroaryl moieties. nih.gov For example, chloroacetylation of 2,7-dichloro-9H-fluorene, followed by a Hantzsch thiazole (B1198619) synthesis, can yield a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine intermediate. nih.gov This intermediate can then be further modified to create a range of bioactive thiazolidinone and azetidinone analogues. nih.gov

Optimization of Reaction Parameters and Process Scale-Up Considerations

The efficient synthesis of 9H-fluorene-2,7-diamine and its subsequent conversion to the hydrochloride salt are pivotal for its application in various fields. The optimization of reaction parameters is crucial for maximizing yield, purity, and cost-effectiveness, while process scale-up considerations are essential for transitioning from laboratory-scale synthesis to industrial production.

Optimization of Reaction Parameters

The primary route to 9H-fluorene-2,7-diamine involves the reduction of 2,7-dinitrofluorene. Research has focused on optimizing the conditions for this critical step using various reducing agents and reaction systems. The most common methods involve catalytic hydrogenation and metal-acid reductions.

One prevalent method employs stannous chloride (SnCl₂) in the presence of an acid. A detailed study outlines the reduction of 2,7-dinitrofluorene using hydrated stannous chloride in a mixture of concentrated hydrochloric acid and acetic acid. nih.govmdpi.com The reaction is conducted at a reflux temperature of 65°C for 5 hours, affording 9H-fluorene-2,7-diamine in a 65% yield. nih.govmdpi.com The use of acetic acid as a co-solvent is critical in this process, aiding in the solubility of the starting material and facilitating the reaction.

Another highly effective method is catalytic transfer hydrogenation, which often provides higher yields and avoids the use of heavy metal salts. A reported procedure involves the use of palladium on carbon (Pd/C) as the catalyst with hydrazine hydrate as the hydrogen donor in absolute ethanol. chemmethod.com The reaction is carried out at reflux, and by adding the catalyst in portions, a remarkable yield of 94% can be achieved. chemmethod.com This method is often preferred in laboratory settings due to its high efficiency and cleaner reaction profile.

A third synthetic approach, detailed in a patent, involves a two-step reduction from 2,7-dinitrofluorenone. google.com The initial reduction of the nitro groups is achieved using zinc dust and anhydrous calcium chloride in an alcoholic solution under reflux. google.com This is followed by a Clemmensen-type reduction of the ketone functionality using zinc amalgam and concentrated hydrochloric acid to yield the final 2,7-diaminofluorene (B165470). google.com This multi-step process highlights the versatility of reduction methodologies available for this class of compounds.

The following interactive table summarizes and compares the key parameters of these synthetic methods.

| Parameter | Stannous Chloride Method nih.govmdpi.com | Catalytic Hydrogenation Method chemmethod.com | Zinc Reduction Method google.com |

| Starting Material | 2,7-Dinitrofluorene | 2,7-Dinitrofluorene | 2,7-Dinitrofluorenone |

| Reducing Agent | SnCl₂·2H₂O | Hydrazine Hydrate | Zinc Dust / Zinc Amalgam |

| Catalyst/Co-reagent | Conc. HCl, Acetic Acid | 5% Pd/C | Anhydrous CaCl₂, Conc. HCl |

| Solvent | Acetic Acid / Water | Absolute Ethanol | 95% Ethanol / Water |

| Temperature | 65°C (Reflux) | Reflux | Reflux |

| Reaction Time | 5 hours | 2 hours | 8 hours |

| Reported Yield | 65% | 94% | 80% (from 2,7-diaminofluorenone) |

The choice of the optimal method often depends on the desired scale, cost considerations, and available equipment. For high-purity applications, catalytic hydrogenation is often favored, while for larger-scale industrial processes, the cost and handling of the palladium catalyst might make the stannous chloride or zinc reduction methods more economically viable, despite the lower yields and more complex workup procedures.

Process Scale-Up Considerations

Transitioning the synthesis of 9H-fluorene-2,7-diamine hydrochloride from the laboratory to an industrial scale introduces a new set of challenges that must be carefully managed.

Heat Management: The reduction of nitroaromatic compounds is a highly exothermic process. On a large scale, the heat generated can be significant and, if not properly controlled, can lead to runaway reactions, side product formation, and a decrease in both yield and purity. Effective heat transfer is paramount, requiring reactors with efficient cooling systems and careful control over the rate of addition of the reducing agent.

Work-up and Purification: The work-up procedures for these reactions present significant scale-up challenges.

In the stannous chloride method , the neutralization of the acidic reaction mixture with a base, such as sodium hydroxide, is also exothermic. mdpi.com Furthermore, the precipitation of tin salts can complicate the isolation of the product. Efficient filtration and washing systems are necessary to remove these inorganic byproducts.

For the catalytic hydrogenation method , the primary challenge is the handling and recovery of the palladium catalyst. chemmethod.com On a large scale, filtration of the fine catalyst particles can be slow and require specialized equipment. The potential for the pyrophoric catalyst to ignite in the presence of air, especially when dry, is a major safety concern that necessitates careful handling procedures, such as blanketing with an inert gas.

The zinc reduction method involves the handling of large quantities of zinc dust and mercury salts (for the amalgam), which have their own safety and environmental disposal considerations. google.com

Solvent Selection and Recovery: The choice of solvent is critical for both the reaction and the subsequent work-up. While ethanol is an effective solvent for the catalytic hydrogenation, its flammability is a major consideration on a large scale. chemmethod.com Acetic acid, used in the stannous chloride method, is corrosive and requires appropriate materials of construction for the reactor and associated pipework. nih.govmdpi.com Efficient solvent recovery systems are essential for making the process economically and environmentally sustainable.

Formation of the Hydrochloride Salt: The final step of forming the hydrochloride salt by treating the 9H-fluorene-2,7-diamine base with hydrochloric acid must also be carefully controlled on a large scale. This acid-base neutralization is exothermic and requires efficient cooling. The crystallization of the salt needs to be controlled to ensure a consistent particle size and purity, which are critical for its final applications. Proper control of temperature, concentration, and agitation during crystallization will determine the physical properties of the final product.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR Spectroscopy: In a ¹H NMR spectrum of 9H-fluorene-2,7-diamine hydrochloride, specific signals corresponding to the different types of protons in the molecule would be expected. The fluorene (B118485) ring system has a plane of symmetry, which simplifies the spectrum. The protons on the aromatic rings would appear as distinct multiplets in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. The methylene (B1212753) protons at the C9 position would produce a singlet further upfield (around 3.8-4.0 ppm). The presence of the hydrochloride salt would mean the amine groups are protonated (-NH3+), and these protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms would be observed. The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen atoms (C2 and C7) being significantly shifted. The methylene carbon (C9) would appear at a characteristic upfield position.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H1, H8 | Doublet | - |

| H3, H6 | Doublet | - |

| H4, H5 | Doublet | - |

| H9 | Singlet | - |

| NH3+ | Broad Singlet | - |

| C1, C8 | Aromatic | Aromatic |

| C2, C7 | Aromatic | Aromatic |

| C3, C6 | Aromatic | Aromatic |

| C4, C5 | Aromatic | Aromatic |

| C9 | - | Methylene |

| C10, C13 (bridgehead) | - | Aromatic (quaternary) |

| C11, C12 (bridgehead) | - | Aromatic (quaternary) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Architectures

For unambiguous assignment of the proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the CH groups in the molecule.

Vibrational Analysis by Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum is a unique fingerprint of the compound. For this compound, key vibrational bands would be expected. The N-H stretching vibrations of the ammonium (B1175870) groups (-NH3+) would appear as a broad band in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several sharp peaks in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also be present.

Predicted FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-2800 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| N-H Bend (Ammonium) | ~1600-1500 |

| C-N Stretch | ~1350-1250 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₁₃H₁₃N₂]⁺ (the cation of the free base). The experimentally determined mass would be compared to the calculated theoretical mass to a high degree of accuracy (typically within 5 ppm).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique often used for larger, non-volatile molecules. While more commonly applied to polymers and biomolecules, it can be used for smaller organic molecules as well. nih.gov For this compound, a MALDI-TOF analysis would be expected to show a prominent peak corresponding to the molecular ion of the free base [C₁₃H₁₂N₂]⁺ or its protonated form [C₁₃H₁₃N₂]⁺. The choice of matrix is crucial for successful analysis and to minimize fragmentation. nih.gov

Chromatographic Separation and Purity Validation

The rigorous assessment of chemical purity and the isolation of compounds in a high-purity state are fundamental to chemical research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both the analytical determination of purity and the preparative isolation of specific molecules. For ionizable compounds such as this compound, these methods must be carefully developed to ensure accurate and reproducible results.

The development of a robust HPLC method is critical for the purity validation of this compound. As an aromatic amine salt, the compound's retention behavior is significantly influenced by the pH of the mobile phase and its composition. Reversed-phase (RP) HPLC is the most common approach for such analyses.

Research findings indicate that a dependable analytical method for 9H-fluorene-2,7-diamine can be achieved using a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) (ACN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acidic modifier is crucial for suppressing the silanol (B1196071) interactions on the silica-based stationary phase and ensuring a consistent ionization state of the diamine, which leads to sharp, symmetrical peaks. For methods coupled with mass spectrometry (MS), volatile acids such as formic acid are preferred over phosphoric acid. sielc.com

A typical HPLC analysis of an aromatic amine hydrochloride may show peak splitting if the mobile phase is not adequately buffered. chromforum.org This occurs because the hydrochloride salt itself can alter the local pH on the column as it elutes, leading to a mixed retention mechanism (ionic and hydrophobic) and resulting in distorted or multiple peaks for a single pure compound. chromforum.org Therefore, employing a buffer or a sufficient concentration of an acidic modifier is essential to maintain a stable pH throughout the analysis and ensure data accuracy.

The method developed for the free base, 9H-fluorene-2,7-diamine, is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The following table summarizes a typical set of HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | Reversed-Phase C18 or Newcrom R1, 3-5 µm particle size |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid |

| B: Acetonitrile with 0.1% Formic Acid | |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

This interactive table summarizes typical HPLC parameters for the analysis of this compound, based on established methods for aromatic amines.

Following synthesis, chemical compounds are rarely pure and require one or more purification steps to remove by-products, unreacted starting materials, and other impurities. The synthesis of this compound, for instance, typically involves the reduction of 2,7-dinitrofluorene (B108060) with tin and hydrochloric acid, which can leave residual tin salts and other impurities. drugfuture.com Preparative chromatography is a powerful technique for isolating the target compound with a high degree of purity.

Two main types of preparative chromatography are employed: normal-phase and reversed-phase. Normal-phase chromatography, often using silica (B1680970) or alumina (B75360) as the stationary phase, separates compounds based on their polarity. cup.edu.cn While effective for many organic compounds, the highly polar nature of amine hydrochlorides can lead to very strong retention and poor recovery on silica gel.

For a polar salt like this compound, preparative reversed-phase HPLC is generally more suitable. This technique utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. The principles are similar to analytical RP-HPLC, but it is performed on a larger scale with wider columns to accommodate higher sample loads. youtube.com The scalability of analytical methods for 9H-fluorene-2,7-diamine supports the use of a similar strategy for its purification. sielc.com

The process involves dissolving the crude compound in a suitable solvent and injecting it onto the preparative column. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is then used to elute the compounds from the column based on their hydrophobicity. Fractions are collected as they elute and are analyzed by analytical HPLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified compound.

The following table outlines typical parameters for the preparative chromatographic purification of this compound.

| Parameter | Value |

| Stationary Phase | Reversed-Phase C18 Silica Gel |

| Column Diameter | 20 - 50 mm |

| Particle Size | 5 - 10 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) |

| B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | |

| Elution | Gradient |

| Flow Rate | 20 - 100 mL/min |

| Sample Loading | Milligrams to grams, depending on column size |

| Detection | UV (preparative scale detector) |

| Fraction Collection | Automated fraction collector based on UV signal |

This interactive table presents typical parameters for the preparative HPLC purification of this compound.

Theoretical and Computational Chemistry Investigations of 9h Fluorene 2,7 Diamine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Once the optimized geometry is obtained, DFT is used to calculate fundamental electronic properties. A key aspect is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (E_gap) between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, including its color and electrochemical behavior. nih.gov

In systems like 9H-fluorene-2,7-diamine, the amino groups (-NH₂) act as electron donors, raising the HOMO energy level, while the fluorene (B118485) core can act as the acceptor. This donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) character is central to its properties. Computational studies on related fluorene derivatives have quantified these effects, showing how different substituents modify the FMO energies. nih.gov For example, studies on 2,7-disubstituted fluorenone derivatives demonstrate how strong electron-donating groups, such as diethylaminophenyl, significantly influence the electronic structure. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Fluorene-Based Systems Note: The following data is illustrative of typical values found for fluorene derivatives in computational studies and may not correspond to 9H-fluorene-2,7-diamine hydrochloride specifically.

| System | DFT Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Finding |

|---|---|---|---|---|---|

| Fluorenol | Not Specified | Not Specified | Not Specified | 1.25 | nih.gov |

| Fluorene-phenylene copolymer (extrapolated) | B3LYP/SVP | Not Specified | Not Specified | 2.89 (Vertical Excitation) | nih.gov |

| trans-AzoFL | B3LYP/6-31+G(d,p) | -5.65 | -2.58 | 3.07 | acs.org |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying electronic excited states. uci.edu TD-DFT calculations are used to predict absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). nih.govrsc.org The calculated excitation energies correspond to the energy of photons the molecule absorbs, and the oscillator strength relates to the intensity of that absorption.

For 9H-fluorene-2,7-diamine systems, TD-DFT can characterize the nature of these electronic transitions. rsc.org Often, the lowest energy transition (S₀ → S₁) is dominated by a HOMO → LUMO excitation. nih.gov The analysis of the orbitals involved can confirm the charge-transfer nature of the excitation. TD-DFT is also instrumental in studying fluorescence, which involves the transition from the first excited state (S₁) back to the ground state (S₀). By optimizing the geometry of the S₁ state, researchers can calculate emission energies, which are typically lower (red-shifted) than absorption energies, a phenomenon known as the Stokes shift. nih.gov

Table 2: TD-DFT Calculated Excitation and Emission Properties for Fluorene Derivatives Note: This table presents examples from computational studies on related fluorene compounds.

| Compound | Method | Calculated Property | Value | Reference Finding |

|---|---|---|---|---|

| Fluorenone | PBEPBE | λmax (absorption) | 348.06 nm | nih.gov |

| Fluorenol | WB97XD | λmax (absorption) | 394.69 nm | nih.gov |

| trans-AzoFL | TD-DFT | λmax (absorption) | 423.53 nm | acs.org |

| Poly(fluorene-phenylene) (extrapolated) | TD-B3LYP/SVP | Fluorescence Energy | 2.27 eV | nih.gov |

Modeling of Intramolecular Charge Transfer (ICT) Phenomena

The D-A-D architecture of 9H-fluorene-2,7-diamine makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from a molecular orbital localized primarily on the electron-donating amino groups (HOMO) to an orbital centered on the electron-accepting fluorene unit (LUMO). This light-induced redistribution of electron density creates an excited state with a much larger dipole moment than the ground state. nih.gov

Computational modeling is essential for visualizing and quantifying ICT. By plotting the electron density difference between the excited state and the ground state, researchers can directly observe the regions of electron depletion (the donor) and electron accumulation (the acceptor). Furthermore, calculations can predict how the extent of ICT is affected by the molecular environment. For instance, polar solvents can stabilize the highly polar ICT state, leading to a red-shift in fluorescence emission, a phenomenon known as solvatochromism. nih.gov Studies on related donor-acceptor fluorene derivatives have shown that a bathochromic shift in emission spectra upon increasing solvent polarity is a clear indicator of an excited state that is more polar than the ground state. nih.gov In some fluorenone derivatives, the competition between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state can be modeled, where the molecule undergoes a conformational change in the excited state to achieve greater charge separation. nih.gov

Prediction and Elucidation of Optical and Electrochemical Properties

Computational chemistry allows for the a priori prediction of key optical and electrochemical properties. As discussed, TD-DFT is the primary tool for predicting UV-Vis absorption and fluorescence spectra. rsc.org By systematically modifying the molecular structure in silico (e.g., by changing substituent groups), chemists can screen potential candidates for desired optical properties, such as specific absorption/emission wavelengths or high fluorescence quantum yields, before undertaking synthetic efforts.

Beyond one-photon absorption, TD-DFT can also be used to investigate two-photon absorption (TPA) properties, which are important for applications like bioimaging and photodynamic therapy. rsc.org These calculations are more complex but can predict TPA cross-sections, guiding the design of molecules with enhanced nonlinear optical responses. rsc.orgucf.edu

Electrochemical properties, such as oxidation and reduction potentials, can be correlated with the calculated HOMO and LUMO energies, respectively. A lower HOMO energy implies a higher oxidation potential (more difficult to oxidize), while a higher LUMO energy suggests a more negative reduction potential (more difficult to reduce). These theoretical predictions are invaluable for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where matching energy levels is critical for efficient device performance.

Simulation of Molecular Interactions and Self-Assembly Processes

While quantum chemical calculations excel at describing individual molecules, classical molecular dynamics (MD) simulations are better suited for studying the collective behavior of many molecules. nih.gov MD simulations model atoms as classical particles interacting through a set of potential energy functions known as a force field. rsc.org This approach allows for the simulation of much larger systems over longer timescales (nanoseconds to microseconds). nih.gov

For 9H-fluorene-2,7-diamine systems, MD simulations can predict how molecules interact with each other and with a solvent to form larger, ordered structures. Key intermolecular interactions include hydrogen bonding (via the amine groups), π-π stacking (between the planar fluorene cores), and van der Waals forces. By simulating these interactions, researchers can investigate the thermodynamic and kinetic factors that drive self-assembly into structures like nanofibers, vesicles, or liquid crystals. rsc.orgresearchgate.net These simulations provide a dynamic, atom-level view of the assembly process, revealing insights into packing arrangements and the stability of the resulting supramolecular structures that can be difficult to obtain experimentally. nih.govrsc.org

Applications in Organic Electronic and Optoelectronic Materials Research

Development of Organic Light-Emitting Diode (OLED) Components

Polyfluorenes, polymers frequently derived from 2,7-substituted fluorene (B118485) monomers, are renowned for their high photoluminescence quantum efficiency and thermal stability, making them ideal candidates for OLEDs. nih.gov They are particularly noted for their ability to produce emissions across the entire visible spectrum through molecular design. nih.gov

Derivatives of 9H-fluorene-2,7-diamine are central to creating both emitter and host materials in OLEDs. As a base, polyfluorene homopolymers are high-energy blue emitters. nih.gov This intrinsic blue emission can be utilized directly or can be used to transfer energy to a lower-energy guest emitter doped into the host matrix, a process known as Förster Resonance Energy Transfer (FRET). nih.gov

The emission color of fluorene-based polymers can be precisely tuned by copolymerizing the fluorene monomer with small amounts of other monomers that have lower band gaps. nih.gov For instance, researchers have successfully synthesized copolymers that exhibit yellow or green emissions by incorporating comonomers like 4,7-dibromo-2,1,3-benzothiadiazole. nih.gov This strategy allows for the creation of a full range of colors starting from the blue-emitting fluorene backbone.

Furthermore, fluorene-based structures are used to design advanced host materials for phosphorescent OLEDs (PhOLEDs). Bipolar host materials, which can transport both holes and electrons, have been synthesized using spiro[fluorene-9,9′-phenanthren-10′-one] acceptors combined with carbazole (B46965) or triphenylamine (B166846) donors. google.com These materials have demonstrated suitability for hosting green, yellow, and red phosphorescent emitters. google.com In one study, a yellow-emitting OLED using such a host achieved a peak external quantum efficiency (EQE) of 27.1% and a high luminance efficiency of 80.0 cd/A. google.com

The amine groups in 9H-fluorene-2,7-diamine make its derivatives inherently good hole-transporting materials. The combination of the planar, rigid fluorene ring system with the electron-donating amine groups facilitates the movement of positive charges (holes). acs.org Solution-processable hole-transporting materials (HTMs) are crucial for manufacturing low-cost, large-area OLEDs.

Recent research has focused on developing fluorene-based HTMs that outperform commercially standard materials like N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). In one study, a series of fluorene-based HTMs were synthesized, with 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) showing exceptional performance. rsc.org An OLED device using 2M-DDF as the HTL and Alq3 as the emitter achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, significantly outperforming a similar device made with TPD. rsc.org This improvement is attributed to the superior electrochemical properties and carrier mobility conferred by the fluorene unit. rsc.org

Interactive Table 1: Performance of OLEDs Using Fluorene-Diamine Based Hole-Transporting Materials

| Material/Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Source(s) |

| ITO/HTL/Alq3/LiF/Al (HTL: 2M-DDF ) | 3.80 | 21,412 | 4.78 | rsc.org |

| ITO/HTL/Alq3/LiF/Al (HTL: TPD) | 4.20 | 4,106 | 0.98 | rsc.org |

| ITO/HTL/Alq3/LiF/Al (HTL: TFB) | 3.50 | 15,211 | 3.55 | rsc.org |

| ITO/PEDOT-PSS/p-TPD/PVK/PFCN2.5 /PF-PO/LiF/Al | 12.0 (at max brightness) | 9,230 | 3.33 | jeeadv.ac.in |

Integration into Organic Photovoltaic (OPV) and Polymer Solar Cell (PSC) Devices

In the realm of solar energy, fluorene-based polymers derived from 2,7-diamine precursors are valuable as electron-donor materials in the active layer of bulk heterojunction (BHJ) solar cells. researchgate.netnih.gov The performance of these devices relies on the efficient generation of excitons upon light absorption and their subsequent dissociation into free charge carriers at the interface between the electron-donor polymer and an electron-acceptor material, typically a fullerene derivative like PCBM. researchgate.net

Researchers have synthesized semiconducting copolymers composed of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other aromatic units. researchgate.net These polymers exhibit good solubility, processability, and thermal stability. researchgate.net When blended with jeeadv.ac.injeeadv.ac.in-phenyl C71-butyric acid methylester (PC71BM), a power conversion efficiency (PCE) of 1.22% was achieved under simulated solar light. researchgate.net The optical band-gap of these polymers was determined to be around 1.89 eV, allowing for absorption of a significant portion of the solar spectrum. researchgate.net

Beyond polymer solar cells, molecular dyes based on the 2,7-diaminofluorene (B165470) structure have been designed for dye-sensitized solar cells (DSSCs). rsc.org In these devices, a monolayer of the dye absorbs light and injects electrons into a nanocrystalline TiO₂ electrode. New dyes with a donor-π-donor-π-acceptor architecture, using a diarylaminofluorene unit as the core donor, have shown broader visible light absorption (250-550 nm) and higher conversion efficiencies compared to parent dyes based on simpler donors. rsc.org The enhanced performance is attributed to the stronger electron-donating ability of the fluorene-amine moiety and a higher HOMO energy level, which facilitates dye regeneration and suppresses charge recombination. rsc.org

Interactive Table 2: Performance of Solar Cells Utilizing Fluorene-Diamine Derivatives

| Device Type | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Source(s) |

| PSC | F8T2-OPTAN Copolymer | PC71BM (1:2 ratio) | 1.22% | researchgate.net |

| PSC | F8T2-OPTAN Copolymer | PC71BM (1:1 ratio) | 0.68% | researchgate.net |

| DSSC | Naphthylphenylamine-fluorene dye | TiO₂ | 2.82% | rsc.org |

| OPV | Polyazomethine from 2,7-diaminofluorene | PCBM (1:1 ratio) | 0.31% | pku.edu.cn |

Role in Field-Effect Transistors (FETs) and Other Organic Semiconductor Devices

Organic field-effect transistors (OFETs) are a key component for developing large-area, flexible electronics like displays and sensors. elsevierpure.comresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. elsevierpure.com Polyfluorenes and oligofluorenes, built from 2,7-linked monomers, are investigated as p-type (hole-transporting) semiconductors for these devices due to their high charge-carrier mobility and good processability. acs.orgacs.org

The planarity of the fluorene system is crucial for efficient charge transport, as it promotes intermolecular π-π stacking, which allows charge carriers to "hop" between adjacent molecules. acs.org Studies on oligofluorenes have shown a direct link between molecular ordering and charge mobility. For instance, thermally annealing a thin film of pentafluorene increased its crystallinity, which in turn boosted the hole field-effect mobility significantly from 8.6 × 10⁻⁷ to 3.8 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov

At a more fundamental level, single-molecule junctions using 2,7-diaminofluorene have been created to study charge transport. rsc.orgresearchgate.net Research has shown that the conductance of these single-molecule devices can be modulated by external stimuli like light, demonstrating the potential for creating molecular-scale transistors. rsc.orgacs.org The inherent hole-transporting nature of polymers derived from fluorene diamines makes them perfectly suited for the active layer in p-type OFETs. acs.org

Interactive Table 3: Charge Transport Properties of Fluorene-Based Materials

| Material | Measurement Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Conditions | Source(s) |

| Pentafluorene | OFET | 8.6 x 10⁻⁷ | As-cast film | nih.gov |

| Pentafluorene | OFET | 3.8 x 10⁻⁵ | After thermal annealing | nih.gov |

| Poly(3-alkylthiophene) (for comparison) | OFET | 0.015–0.022 | N/A | elsevierpure.com |

| Thienothiophene-containing polymer (for comparison) | OFET | 0.6 | N/A | elsevierpure.com |

Design and Synthesis of Conjugated Polymers and Copolymers Incorporating Fluorene-2,7-Diamine Moieties

The synthesis of functional polymers from 9H-fluorene-2,7-diamine derivatives is a cornerstone of materials chemistry for organic electronics. acs.org The goal is to create polymers with predictable molecular weights, specific functionalities, and tailored optoelectronic properties. researchgate.net The process typically begins not with the diamine itself, but with a di-halogenated (e.g., 2,7-dibromo-9,9-dialkylfluorene) or di-boronated (e.g., 2,7-bis(dioxaborolane)-9,9-dialkylfluorene) version of the fluorene monomer. researchgate.net The amine groups are often introduced before polymerization or are modified to form other functional groups that enhance charge transport or solubility.

The most prevalent method for synthesizing polyfluorenes and their copolymers is through palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Polycondensation : This is the most widely used strategy. jeeadv.ac.in It involves the reaction between a fluorene monomer functionalized with two boronic acid or boronic ester groups and another aromatic monomer functionalized with two halides (typically bromine or iodine). jeeadv.ac.inresearchgate.net A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the carbon-carbon bond formation, creating the polymer backbone. jeeadv.ac.in This method is highly versatile, allowing for the creation of alternating copolymers by using a non-fluorene-based dihalide comonomer, which is key to tuning the polymer's band gap and emission color. nih.gov

Yamamoto Polymerization : This method involves the nickel-catalyzed coupling of di-halogenated monomers and is another effective way to produce polyfluorenes.

Electropolymerization : Direct anodic oxidation of 2,7-diaminofluorene can be used to grow a polymer film (poly(2,7-diaminofluorene)) directly onto an electrode surface. This method is useful for creating thin, insoluble films for sensor or electrochromic applications.

Molecular weight control is critical as it influences the polymer's processability and optoelectronic properties. In step-growth polymerizations like Suzuki coupling, the molecular weight can be controlled by two primary methods:

Stoichiometric Imbalance : Using a slight excess of one of the bifunctional monomers ensures that all polymer chain ends are terminated with that monomer's functional group, preventing further growth and thus limiting the final molecular weight.

End-Capping : Adding a small, controlled amount of a monofunctional reagent (e.g., a mono-bromo aromatic compound) to the reaction. This "end-capper" reacts with growing polymer chains, terminating their growth and allowing for precise control over the average chain length.

More advanced techniques like Catalyst Transfer Polycondensation (CTP) have emerged. These are chain-growth methods that can produce conjugated polymers with predictable molecular weights, very narrow molecular weight distributions (low dispersity), and specific end-groups, offering a level of control similar to that seen in living polymerizations. researchgate.net

Interactive Table 4: Summary of Polymerization Strategies for Polyfluorenes

| Polymerization Method | Key Features | Typical Monomers | Control Mechanism | Source(s) |

| Suzuki Polycondensation | Highly versatile, good for copolymers, widely used. | Dihalofluorene + Diboronic acid/ester fluorene (or other aromatics). | Stoichiometric imbalance, end-capping. | jeeadv.ac.inresearchgate.net |

| Yamamoto Polymerization | Nickel-catalyzed coupling of dihalides. | Dihalofluorene monomers. | Stoichiometric imbalance, end-capping. | N/A |

| Electropolymerization | Forms film directly on an electrode surface. | 2,7-diaminofluorene. | Controlled by electrochemical parameters (potential, time). | |

| Catalyst Transfer Polycondensation (CTP) | "Living" chain-growth, precise MW control, narrow dispersity. | Grignard or boronic ester functionalized monomers. | Catalyst-to-initiator ratio. | researchgate.net |

Influence of Fluorene-2,7-Diamine on Polymer Chain Conformation and Electronic Band Structure

Research has shown that the tricyclic fused fluorene core tends to adopt a planar conformation. mdpi.com This structural feature helps to minimize conformational twisting along the polymer backbone, leading to enhanced π-orbital overlap between adjacent monomer units. The degree of planarity can be influenced by the functional groups attached to the fluorene core and the nature of co-monomers in the polymer chain. For instance, crystallographic studies of various fluorene derivatives reveal details about their planarity and the dihedral angles between the fluorene system and other parts of the molecule, which are crucial for predicting the morphology of the final polymer. researchgate.netnih.gov

This influence on the physical structure directly affects the electronic band structure of the resulting polymers. The electronic band structure, which includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determines the polymer's semiconducting and optical properties. The electron-donating diamine groups on the fluorene core typically raise the HOMO level of the polymer. The precise energy levels, and thus the band gap, can be modified by the choice of monomers copolymerized with the fluorene diamine. researchgate.net Photoelectron spectroscopy studies on polyfluorenes and their copolymers are often used to determine the energy band structure at interfaces with other materials, which is critical for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net Trap states, or imperfections, located within the band gap can impede device performance, and the rigid nature of the fluorene backbone can help create more well-defined energy bands. researchgate.net

Donor-Acceptor (D-A) Copolymers for Tunable Optoelectronic Properties

A powerful strategy for designing high-performance organic electronic materials is the creation of donor-acceptor (D-A) copolymers. In this molecular design, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer chain. 9H-fluorene-2,7-diamine serves as an excellent electron-donor monomer. researchgate.net

When fluorene-diamine is copolymerized with various acceptor monomers, an intramolecular charge transfer (ICT) occurs between the donor and acceptor moieties. This ICT interaction is key to tuning the polymer's optoelectronic properties. The strength of the acceptor unit directly influences the energy of the LUMO, while the fluorene-diamine donor primarily sets the HOMO level. By carefully selecting the acceptor, the band gap of the copolymer can be precisely controlled. ntu.edu.tw This allows for the systematic tuning of the material's absorption and emission spectra across the visible range. ntu.edu.tw

For example, copolymers of fluorene with acceptors like quinoxaline (B1680401) (Q), 2,1,3-benzothiadiazole (B189464) (BT), and thieno[3,4-b]pyrazine (B1257052) (TP) have been synthesized. ntu.edu.tw The acceptor strength follows the order BT > TP > Q, which correlates with a decrease in the copolymer's band gap and a red-shift in its light absorption and emission. ntu.edu.tw This tunability is highly desirable for creating materials for specific applications, such as red, green, and blue pixels in OLED displays or for optimizing light absorption in organic solar cells. ntu.edu.tw20.210.105 The performance of photovoltaic devices made from these D-A copolymers has been shown to depend on these tuned properties, with power conversion efficiencies being a key metric of performance. nih.gov

| Copolymer | Acceptor Unit | Absorption Max (nm) | Emission Max (nm) | Electrochemical Band Gap (eV) | Emitted Color |

|---|---|---|---|---|---|

| PF | None (Homopolymer) | 368 | 424 | - | Blue |

| PFQ | Quinoxaline | 416 | 493 | - | Green |

| PFBT | 2,1,3-Benzothiadiazole | 470 | 540 | - | Yellow |

| PFTP | Thieno[3,4-b]pyrazine | 578 | 674 | - | Red |

Data sourced from a comparative study on fluorene-acceptor copolymers. ntu.edu.tw The electrochemical band gap data was noted as following a similar trend to the optical absorption maxima. ntu.edu.tw

Applications in Advanced Functional Materials and Chemical Systems Research

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene (B118485) scaffold makes 9H-fluorene-2,7-diamine and its derivatives excellent candidates for the creation of fluorescent probes and chemical sensors. The amino groups at the 2,7-positions provide convenient handles for chemical modification, allowing for the attachment of various recognition units or for the modulation of the electronic properties of the fluorene system.

Research has demonstrated the synthesis of fluorenyl-based probes that exhibit high two-photon absorptivity, a crucial property for two-photon fluorescence microscopy (2PFM) imaging. semanticscholar.org For instance, amine-reactive probes have been developed by converting the amino groups of fluorene derivatives into isothiocyanates. semanticscholar.orgacs.org These reactive linkers can then form stable conjugates with biomolecules such as peptides and proteins. semanticscholar.org A key feature of these probes is that the fluorescence quantum yield can be low in the unbound state and significantly increases upon conjugation, a "light-up" effect that is highly desirable for imaging applications to reduce background noise. semanticscholar.org

The design of these probes often involves strategic modifications to the fluorene core. For example, attaching oligo(ethylene glycol) chains at the 9-position enhances water solubility, a critical factor for biological applications. semanticscholar.org Furthermore, the introduction of electron-withdrawing groups, such as benzothiazole, at the 7-position can modulate the photophysical properties of the molecule. semanticscholar.orgacs.org While not directly using the 2,7-diamine, these syntheses often start from 2,7-disubstituted fluorenes, highlighting the importance of this substitution pattern for creating advanced fluorescent materials. semanticscholar.orgacs.org The diamino functionality of 9H-fluorene-2,7-diamine provides a direct route to such sophisticated molecular architectures. The compound itself is also noted for its use in the detection of various ions, including bromide, chloride, nitrate, persulfate, cadmium, copper, cobalt, and zinc. drugfuture.com

Utilization in Conjugated Microporous Polymers (CMPs) for Photocatalytic Applications

Conjugated microporous polymers (CMPs) are a class of porous organic polymers that have garnered significant interest for their potential in gas storage, separation, and catalysis. The incorporation of photoactive units, such as fluorene, into the polymer backbone allows for their use as heterogeneous photocatalysts. 9H-fluorene-2,7-diamine is a valuable monomer in the synthesis of such CMPs due to its rigid structure and ability to be incorporated into a larger conjugated system.

Fluorene-based CMPs have shown promise in visible-light-driven photocatalytic reactions, such as the selective oxidation of amines and sulfides. researchgate.netnih.govrsc.orgnih.gov These metal-free photocatalysts are advantageous due to their chemical stability and the tunability of their electronic and physical properties through molecular design. researchgate.net

The photocatalytic efficiency of fluorene-based CMPs can be significantly influenced by their molecular design. Key design principles include:

Donor-Acceptor (D-A) Architecture: Creating D-A type CMPs by combining electron-donating units like carbazole (B46965) with electron-accepting units based on the fluorene core can enhance charge separation and improve photocatalytic activity. nih.gov

Modification of the Fluorene Bridge: Subtle changes at the 9-position of the fluorene unit can have a profound impact on the polymer's properties. For example, a dimethyl substituent at the 9-position has been shown to be more efficient for blue light photocatalysis than a difluoro substituent. researchgate.net The dimethyl-substituted CMP exhibited a larger specific surface area and a more favorable redox potential, leading to superior performance in the selective oxidation of amines. researchgate.net

Conjugate Extensibility: The degree of π-conjugation within the polymer network affects its electronic properties. A more extended conjugation can lead to enhanced conductivity and a narrowed bandgap, which are beneficial for photocatalysis. nih.gov

Porosity and Surface Area: A high specific surface area is generally desirable as it provides more active sites for the catalytic reaction. The choice of monomers and polymerization conditions can be tailored to control the porosity of the resulting CMP. researchgate.net

A comparative overview of different fluorene-based CMPs for photocatalysis is presented in the table below.

| CMP Name | Monomers/Core Units | Application | Key Finding |

| MFC-CMP | 9,9-dimethyl-9H-fluorene-2,7-diyl and carbazole | Selective oxidation of amines | Dimethyl substitution at the 9-position enhances photocatalytic activity compared to difluoro substitution. researchgate.net |

| SFC-CMP | 9,9'-spirobi[fluorene]-2,7-diyl and carbazole | Selective oxidation of sulfides | Exhibited the best photocatalytic activity among three tested carbazole-fluorene CMPs. nih.gov |

| H-PyB | Dibromopyrazine-based hollow spherical CMPs | Photocatalytic oxidation of amines | Size-confined synthesis leads to better conjugate extensibility and enhanced photocatalytic performance. nih.gov |

The mechanism of photocatalytic reactions using fluorene-based CMPs typically involves the generation of reactive oxygen species (ROS). Upon visible light irradiation, the CMP is excited, leading to the formation of electron-hole pairs. The separated charges can then react with adsorbed molecules.

In the case of selective amine oxidation, the process is often mediated by ROS. The photogenerated electrons can reduce molecular oxygen to form superoxide (B77818) radicals (O₂⁻), while the holes can oxidize the amine substrate. The reaction proceeds through a series of steps to yield the corresponding imine. researchgate.net Similarly, in the photocatalytic oxidation of sulfides to sulfoxides, the reaction is driven by the photo-excited CMP in the presence of oxygen. nih.gov

The reusability of these CMP photocatalysts is a significant advantage for practical applications. Studies have shown that these catalysts can be recovered and reused for multiple cycles without a significant loss of activity. researchgate.netnih.gov

Precursors for the Synthesis of Complex Organic Molecules and Novel Materials Architectures

Beyond its direct use in polymers, 9H-fluorene-2,7-diamine is a crucial precursor for the synthesis of a wide array of complex organic molecules and novel material architectures. google.com The diamino functionality allows for a variety of chemical transformations, making it a versatile starting material.

One significant application is in the synthesis of potent inhibitors of the Hepatitis C virus (HCV). nih.govmdpi.com Novel symmetric fluorene-2,7-diamine derivatives have been designed and synthesized, demonstrating picomolar inhibitory activity against the HCV NS5A protein. mdpi.com The synthesis of these complex molecules involves coupling the 2,7-diaminofluorene (B165470) core with amino acid derivatives. nih.gov

Furthermore, 2,7-disubstituted fluorenes are foundational to the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic lasers. researchgate.net While these applications may not directly start from the diamine, the synthetic routes to these materials often involve intermediates derived from 2,7-functionalized fluorenes. The synthesis of 2,7-diaryl substituted fluorenes, for example, has led to materials with high charge-carrier mobility and low-threshold lasing characteristics. researchgate.net

The synthesis of 9H-fluorene-2,7-diamine itself is typically achieved through the reduction of 2,7-dinitrofluorene (B108060). drugfuture.comnih.gov Various reducing agents and conditions have been reported, including tin and hydrochloric acid, or stannous chloride in hydrochloric acid and acetic acid. drugfuture.comnih.gov

Electrochemical Behavior and Redox Property Investigations

Voltammetric Characterization: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Voltammetric methods are powerful tools for investigating the redox behavior of electroactive species. For 9H-fluorene-2,7-diamine, both Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can provide valuable insights into its oxidation and reduction processes.

Cyclic Voltammetry (CV) has been instrumental in studying the electropolymerization of 2,7-diaminofluorene (B165470) (DAF), the free base of the specified hydrochloride salt. In a typical CV experiment for the electropolymerization of DAF, a solution of the monomer is subjected to a cycling potential between defined limits at a working electrode. researchgate.net

During the anodic scan, DAF undergoes oxidation, leading to the formation of a polymer film on the electrode surface. This process is often irreversible, as indicated by the absence of a corresponding reduction peak in the initial scans. However, as the polymer film (Poly(2,7-diaminofluorene) or PDAF) grows, new redox couples corresponding to the oxidation and reduction of the polymer itself can be observed. researchgate.netacs.org

The characteristics of the CV scans are highly dependent on experimental conditions such as the solvent, the supporting electrolyte, the monomer concentration, the potential scan rate, and the potential window. For instance, studies on the electropolymerization of DAF have been conducted in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte. researchgate.net The potential is typically swept between a lower limit of around -200 mV and an upper limit of approximately 800 mV at a scan rate of 50 mV/s. acs.org The formation of the polymer film is evidenced by the increase in the peak currents with successive CV cycles. researchgate.net

Table 1: Experimental Conditions for Cyclic Voltammetry of 2,7-Diaminofluorene

| Parameter | Value | Reference |

|---|---|---|

| Working Electrode | Gold (Au) disk | researchgate.netacs.org |

| Solvent | Acetonitrile (ACN) | researchgate.netacs.org |

| Supporting Electrolyte | 0.1 M Lithium Perchlorate (LiClO₄) | researchgate.netacs.org |

| Monomer Concentration | 5 mM | acs.org |

| Potential Window | -200 mV to 800 mV | acs.org |

| Scan Rate | 50 mV/s | acs.org |

| Number of Cycles | 10 | acs.org |

Differential Pulse Voltammetry (DPV) is a more sensitive technique compared to CV and is well-suited for quantitative analysis and for resolving overlapping redox peaks. uam.eswikipedia.org In DPV, the potential is applied as a series of pulses superimposed on a linearly increasing potential ramp. The current is sampled twice for each pulse, once just before the pulse and once at the end of the pulse. The difference in current is then plotted against the potential. nih.govopenaccesspub.org This differential measurement effectively minimizes the contribution of the non-faradaic (charging) current, leading to enhanced sensitivity. rsc.orgpineresearch.com

While specific DPV data for 9H-fluorene-2,7-diamine hydrochloride is not extensively reported in the literature, the technique would be expected to show a distinct oxidation peak corresponding to the removal of electrons from the amine groups and/or the fluorene (B118485) ring system. The peak potential would be indicative of the ease of oxidation, and the peak current would be proportional to the concentration of the compound, making DPV a suitable method for its quantitative determination. wikipedia.orgnih.gov For aromatic amines in general, DPV has been successfully employed for their detection at low concentrations. uam.es

Investigation of Redox Processes and Electrochemical Stability of the Fluorene Core and Amine Groups

The initial oxidation step is generally believed to involve the removal of an electron from one of the amine groups to form a radical cation. mdpi.com In acidic media, the amine groups will be protonated, which can affect the oxidation potential, making it more positive compared to the free base in a non-aqueous solvent. The electrochemical oxidation of benzidine, a structurally related aromatic diamine, shows a strong dependence on pH, with different oxidation mechanisms being proposed for acidic, neutral, and basic conditions. acs.org

The electrochemical stability of the fluorene core is relatively high. However, under the conditions of electropolymerization, the oxidation process leads to the formation of C-C or C-N bonds between monomer units, resulting in a stable, electroactive polymer film. researchgate.netacs.org Studies on the resulting poly(2,7-diaminofluorene) (PDAF) film show that it is chemically and electrochemically stable in both aqueous and organic solutions, indicating the robustness of the fluorene-based polymer backbone. acs.org The polymer film exhibits its own redox activity, which is typically observed in acidic aqueous solutions (pH 0-2). researchgate.netacs.org

The oxidation of the amine groups is the primary redox process leading to polymerization. The stability of the oxidized species, particularly the radical cations, is a crucial factor in determining the reaction pathway. For many aromatic amines, the initially formed radical cations can undergo further reactions, including dimerization or coupling, which is the basis for electropolymerization. acs.orgresearchgate.net

Characterization of Radical Species Formation and Their Stability

The electrochemical oxidation of 9H-fluorene-2,7-diamine proceeds through the formation of radical intermediates. The proposed mechanism for the electropolymerization of DAF involves the initial one-electron oxidation of the monomer to form a radical cation. researchgate.net

Formation of Radical Cations: The first step in the anodic oxidation of an aromatic amine like 2,7-diaminofluorene is the removal of an electron from the nitrogen atom of one of the amino groups to generate a radical cation. researchgate.netmdpi.com

DAF → DAF•+ + e-

These radical cations are highly reactive species. Their formation can sometimes be detected and studied using techniques like Electron Spin Resonance (ESR) spectroscopy, although direct ESR evidence for the DAF radical cation is not prominently featured in the reviewed literature. However, ESR studies on the oxidation of other aromatic amines, such as aniline (B41778) and phenylenediamines, have confirmed the formation of radical cations as primary products. researchgate.net

Stability and Subsequent Reactions of Radical Cations: The stability of the formed radical cation is a critical determinant of the subsequent reaction pathways. For aromatic amines, the stability of the radical cation is influenced by the delocalization of the unpaired electron and the positive charge over the aromatic system. rsc.org In the case of 2,7-diaminofluorene, the fluorene ring system provides a large conjugated platform that can help to stabilize the radical cation.

The radical cations of DAF can undergo several reactions, with the most prominent one during electropolymerization being the coupling with another radical cation or a neutral monomer molecule. This coupling reaction leads to the formation of dimers and subsequently oligomers and the final polymer. researchgate.net The coupling can occur at various positions, but for 2,7-diaminofluorene, it is proposed to lead to the formation of a polymer with linkages that extend the conjugation. researchgate.net

The stability of nitrogen-centered radicals and their corresponding radical cations is a subject of extensive study. The stability is influenced by the substituents on the nitrogen and the aromatic ring. rsc.org In general, radical cations of primary aromatic amines can be unstable and may undergo deprotonation or further oxidation. The environment, such as the solvent and pH, plays a crucial role in the stability and reactivity of these radical species. For instance, in the oxidation of benzidine, the radical cation can exist in equilibrium with its dimer, and this equilibrium is observable in cyclic voltammetry. acs.org A similar behavior could be anticipated for the radical cation of 2,7-diaminofluorene under specific conditions.

Structure Performance Relationships in Derivatized 9h Fluorene 2,7 Diamine Systems

Impact of Substituent Nature and Position on Electronic, Optical, and Electrochemical Characteristics

The electronic and optical properties of 9H-fluorene-2,7-diamine derivatives are highly sensitive to the nature and placement of substituent groups. These modifications directly influence the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn dictate the energy gap, absorption, and emission characteristics. mdpi.commdpi.com

Electronic Properties: Substituents at the C-9 position of the fluorene (B118485) unit are crucial for controlling solubility and processability without significantly altering the electronic properties of the conjugated backbone. iitk.ac.in However, introducing electron-donating or electron-withdrawing groups elsewhere can dramatically shift the HOMO and LUMO energy levels. For instance, modifying fluorene into dibenzofulvene derivatives by altering the C-9 position significantly reduces the energy gap. mdpi.com Theoretical and experimental studies on dibenzofulvene derivatives with N-donor substituents show that the HOMO electron clouds are primarily located on the N-donor group, while the LUMO clouds are dominated by the dibenzofulvene fragment. mdpi.com This spatial separation facilitates charge transfer and lowers the energy gap, with values reported to be as low as 2.13 eV, compared to 4.90 eV for the unsubstituted fluorene. mdpi.com

Similarly, attaching electron-withdrawing groups like dicyanovinyl or cyanostilbene to a fluorene-amine core creates donor-acceptor (D-π-A) systems. nih.gov These systems exhibit intense, low-energy absorption bands due to intramolecular charge transfer (ICT) from the fluorenyl-amine donor to the acceptor group. nih.gov The strength of the acceptor group directly correlates with a red-shift (bathochromic shift) in the absorption spectrum and a reduction in the optical gap. nih.gov

Optical Properties: The photoluminescence (PL) of fluorene derivatives is a key performance metric, especially for OLEDs. Unmodified polyfluorenes typically exhibit strong blue emission. iitk.ac.in By copolymerizing fluorene units with other aromatic systems, the emission color can be tuned across the visible spectrum. 20.210.105 For example, copolymers containing dicyanostilbene units exhibit yellow-green electroluminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. nih.gov This tuning is a direct result of efficient energy transfer from the fluorene segments to the lower-energy acceptor units within the polymer chain. nih.gov

The quantum yield of photoluminescence is also heavily dependent on the molecular structure and its environment. researchgate.net In some fluorene-based systems, structural modifications can lead to aggregation-induced emission, where the solid-state emission is highly efficient. nih.gov The emission spectra of fluorene derivatives often show a clear vibrational structure, with peaks whose positions are determined by the extent of π-conjugation in the molecule. semanticscholar.org

Electrochemical Characteristics: Cyclic voltammetry is commonly used to probe the electrochemical behavior and estimate the HOMO and LUMO energy levels of these derivatives. Modifications that introduce electron-donating groups, such as the N-donor substituents on dibenzofulvene, make the resulting compounds easier to oxidize. mdpi.com Conversely, attaching strong electron-withdrawing groups can make the oxidation process fully reversible and lower the oxidation potential. researchgate.net Fluorene-based copolymers can be designed to be both p-dopable (hole-conducting) and n-dopable (electron-conducting), a property known as bipolar charge transport. 20.210.105rsc.org This is achieved by incorporating both electron-donating (like fluorene) and electron-accepting units into the polymer backbone. mdpi.com

| Derivative Type | Substituent(s) | Key Property Change | Reported Value / Observation | Reference |

|---|---|---|---|---|

| Dibenzofulvene | N-donor groups at C-9 | Reduced Energy Gap | 2.13 eV - 2.80 eV | mdpi.com |

| Polyfluorene Homopolymer (PDHF) | Di-hexyl groups at C-9 | Blue Photoluminescence | Emission max at 440 nm | iitk.ac.in |

| Fluorene-Stilbene Copolymer | Dicyanostilbene units | Yellow-Green Emission | Significant energy transfer from fluorene | nih.gov |

| Fluorene-Phenanthrene Copolymer | 9,10-dicyanophenanthrene units | Greenish-Blue Emission | Efficient electroluminescence | nih.gov |

| Fluorene-Thiophene Copolymer (PFTORT) | Oligothiophene units | Red-Orange Emission | Bandgap of 2.0 - 2.2 eV | 20.210.105 |

Correlation Between Molecular Architecture and Bulk Material Properties

The transition from a single molecule's characteristics to the performance of a bulk material is governed by intermolecular interactions and solid-state packing, which are dictated by the molecular architecture. Properties such as thermal stability, solubility, and film morphology are critical for the fabrication and longevity of electronic devices.

Thermal Stability: Fluorene-based materials are known for their excellent thermal stability, which is a prerequisite for device operation where heat is generated. acs.orgiitk.ac.in Poly(di-alkyl)fluorenes, for example, can have decomposition temperatures exceeding 300-400°C. iitk.ac.in The introduction of bulky or rigid substituents can further enhance this stability. Low molar weight fluorene derivatives synthesized via Suzuki coupling reactions have shown high thermal stability, with 5% mass loss temperatures (T5%) in the range of 311-432°C. researchgate.net Some derivatives also exhibit very high glass transition temperatures (Tg) above 125°C, indicating the formation of stable amorphous glasses. researchgate.net

Solubility and Processability: The most common and effective strategy for improving the solubility of fluorene-based polymers is the introduction of flexible alkyl chains at the C-9 position. iitk.ac.in For instance, poly[9,9-(di-hexyl)fluorene] is completely soluble in common organic solvents like THF, chloroform, and toluene, which is essential for solution-based processing techniques like spin-coating. iitk.ac.in The length and branching of these alkyl chains can be adjusted to balance solubility with other properties like interchain packing.

Film Morphology: The arrangement of polymer chains or molecules in a thin film profoundly impacts charge transport and emission properties. The morphology of polyfluorene films can be complex, exhibiting different phases such as a disordered "glassy" phase and a more ordered, planar "β-phase". core.ac.uknih.gov The formation of the β-phase, which has a more extended conjugation, can be induced by thermal annealing or exposure to solvent vapors. core.ac.uknih.govaps.org This phase is characterized by red-shifted absorption and emission spectra compared to the glassy phase. core.ac.uknih.gov The ability to control the formation of these phases is crucial, as it affects energy transfer and charge mobility within the film. nih.gov In blends of different fluorene-based polymers, phase separation can occur on length scales from nanometers to microns, which in turn significantly affects the efficiency of photovoltaic devices by creating pathways for charge separation and transport. acs.org Atomic force microscopy (AFM) studies on donor-acceptor copolymers have shown that optimized synthesis conditions can lead to uniform morphologies with low surface roughness, which is beneficial for creating high-quality device interfaces. mdpi.com

| Architectural Feature | Impacted Property | Observation | Reference |

|---|---|---|---|

| Long alkyl chains at C-9 | Solubility | Enables solubility in common organic solvents (THF, Chloroform) for solution processing. | iitk.ac.in |

| Rigid, bulky substituents | Thermal Stability | Decomposition temperatures can exceed 400°C. High glass transition temperatures (>125°C) are achievable. | iitk.ac.inresearchgate.net |

| Planar, conjugated backbone | Film Morphology | Can form ordered β-phase with extended conjugation upon thermal or solvent treatment. | core.ac.uknih.gov |

| Copolymerization with acceptor units | Film Morphology | Can lead to uniform films with low surface roughness (e.g., 0.77 nm). | mdpi.com |

| Blending of different polymers | Phase Separation | Control over phase separation length scales (nm to μm) impacts photovoltaic efficiency. | acs.org |

Rational Design Principles for Tailoring Performance in Specific Applications

The knowledge gained from structure-performance relationships allows for the rational design of 9H-fluorene-2,7-diamine derivatives for targeted applications. The design principles vary depending on whether the material is intended for use as an emitter, a charge transporter, or a light absorber.

For Organic Light-Emitting Diodes (OLEDs): The primary goal in designing emitters is to achieve high photoluminescence quantum yield (PLQY) and color purity at the desired wavelength.

Blue Emitters: Polyfluorenes with alkyl chains at the C-9 position are inherently good blue emitters due to their wide bandgap. iitk.ac.in The key is to design the architecture to prevent the formation of aggregates or excimers, which cause an undesirable red-shift in emission. nycu.edu.tw

Tuning Emission Color: To achieve other colors (green, red), a "host-dopant" strategy is often employed within a single polymer chain. The fluorene units act as a high-energy host, and a small amount of a lower-energy comonomer (the dopant) is incorporated. 20.210.105mdpi.com Through efficient intramolecular energy transfer, the emission originates entirely from the dopant. For example, incorporating 4,7-di(2-thienyl)-2,1,3-benzothiadiazole units leads to red-emitting copolymers. mdpi.com

Charge Transport Balance: For single-layer devices, the material must transport both holes and electrons effectively. This can be achieved by creating bipolar polymers that contain both hole-transporting (like fluorene) and electron-transporting (like oxadiazole) moieties. nycu.edu.tw Attaching electron-transporting groups as pendants at the C-9 position is one effective strategy. nycu.edu.tw

For Organic Photovoltaics (OPVs): In OPVs, the goal is to maximize light absorption and efficiently separate and transport charge.